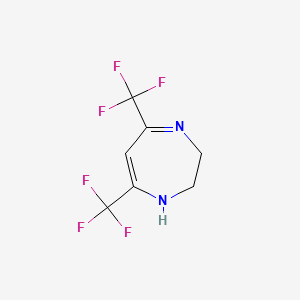

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Descripción general

Descripción

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a fluorinated heterocyclic compound known for its unique chemical properties. The presence of trifluoromethyl groups enhances its electron-withdrawing capabilities, making it a valuable compound in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the reaction of 2-amino-4-imino-2-perfluoropentene with ethylenediamine. This reaction is accompanied by intramolecular nucleophilic substitution of the α-fluorine atom, leading to the formation of the desired diazepine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.

Análisis De Reacciones Químicas

Substitution Reactions

The electron-withdrawing nature of -CF₃ groups enhances the susceptibility of adjacent positions to nucleophilic attack while deactivating the ring toward electrophilic substitution.

Nucleophilic Substitution

-

Amination : In analogous 1,4-diazepine systems, amino groups react with electrophilic centers under mild conditions. For example, 1,4-dihydro- diazepine-5,7-dione derivatives undergo regioselective amination at the C6 position when treated with guanidine, forming fused heterocycles .

-

Glycosylation/deglycosylation : Substituents at the C2 position of diazepine derivatives influence glycosidic bond stability. Electron-donating groups stabilize glycosides, while -CF₃ groups may accelerate deglycosylation under basic conditions due to increased electrophilicity .

Oxidation and Reduction

The diazepine ring and substituents participate in redox transformations:

Oxidation

-

Ring oxidation : The 2,3-dihydro-1H-1,4-diazepine core can oxidize to fully aromatic 1,4-diazepines under mild oxidizing agents (e.g., MnO₂), though -CF₃ groups may stabilize the dihydro form .

-

Side-chain oxidation : Trifluoromethyl groups are generally resistant to oxidation, preserving the compound’s electronic profile during reactions .

Reduction

-

Ring saturation : Catalytic hydrogenation (H₂/Pd-C) reduces the diazepine ring to a tetrahydro derivative, increasing conformational flexibility. This is critical in medicinal chemistry for modulating bioactivity .

Catalytic Functionalization

Transition-metal catalysis enables precise functionalization:

Rh-Catalyzed Hydroamination

-

Internal alkynes react with (aminomethyl)anilines in the presence of Rh catalysts to form 3-vinyl-1,4-benzodiazepines. This method achieves enantioselectivity up to 99% er, suggesting potential for asymmetric synthesis of trifluoromethyl analogs .

Suzuki–Miyaura Coupling

-

Boronic acids cross-couple with halogenated diazepines (e.g., Br or I at C5/C7) under Pd catalysis. The -CF₃ groups enhance the electrophilicity of adjacent carbons, facilitating coupling at these positions .

Comparative Reactivity

Mechanistic Insights

-

Electron-withdrawing effects : -CF₃ groups increase the electrophilicity of the diazepine ring, favoring nucleophilic attacks at C5 and C7. This is corroborated by studies on similar fluorinated heterocycles .

-

Steric hindrance : The bulky -CF₃ groups restrict access to certain reaction sites, as observed in Rh-catalyzed reactions where substituent size dictates regioselectivity .

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Its derivatives have been investigated for their inhibitory effects against various pathogens, including bacteria and fungi. The trifluoromethyl groups enhance lipophilicity, which can improve membrane permeability and bioactivity.

Antimalarial Potential

Recent studies have focused on the compound's potential as an antimalarial agent. Research indicates that derivatives of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine may act as inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. Compounds with similar structures have demonstrated effective inhibition (IC50 values in the low micromolar range) against PfDHODH and P. falciparum cell growth .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties. Certain derivatives exhibit the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Agrochemical Applications

Pesticidal Activity

this compound derivatives have been evaluated for their pesticidal activities. The trifluoromethyl group is known to enhance biological activity in agrochemicals by improving the stability and efficacy of the compounds against pests .

Material Science Applications

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly valuable in applications requiring durability under harsh conditions .

Nanocomposites

Research has indicated that compounds like this compound can be used as building blocks for nanocomposite materials. These materials exhibit improved mechanical properties and thermal stability due to the unique interactions between the organic compound and inorganic fillers .

Case Studies

Mecanismo De Acción

The mechanism of action of 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with various molecular targets. The electron-withdrawing trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

1,9-bis(trifluoromethyl)-3,4,6,7-tetrahydro-2H-pyrazino[1,2-a]pyrazine: Another fluorinated heterocyclic compound with similar structural features.

4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol: A compound with comparable trifluoromethyl groups and heterocyclic structure.

Uniqueness

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine stands out due to its specific diazepine ring structure combined with the electron-withdrawing trifluoromethyl groups. This combination imparts unique chemical properties, making it highly valuable in various research and industrial applications.

Actividad Biológica

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, molecular interactions, and therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C6H7F6N2

- CAS Number : 177545-13-0

- Melting Point : 126 - 128 °C

- Purity : ≥ 95% .

Cytotoxicity and Anticancer Potential

Research indicates that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. A study evaluated a series of benzodiazepines for their effects on transformed B- and T-cells. The findings suggested that modifications in the structure significantly influenced their cytotoxic potency. Specifically, compounds with electron-rich heterocycles demonstrated sub-micromolar potency and selectivity for T-cells, inducing apoptosis without inhibiting mitochondrial ATPase .

Table 1: Summary of Cytotoxic Effects

| Compound | Cell Line | Concentration (µM) | Viability (%) | Notes |

|---|---|---|---|---|

| BS130 | MCF10A | 10 | ~95 | Non-toxic |

| BS533 | MCF7 | 10 | ~90 | Non-toxic |

| BS62 | MCF7 | 20 | ~75 | Moderate toxicity |

| BS230 | MCF7 | 50 | ~70 | Significant reduction in viability |

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that the trifluoromethyl substituent plays a critical role in enhancing the biological activity of these compounds. The presence of this group was associated with increased potency against cancer cells while maintaining lower toxicity to normal cells . The SAR studies highlighted that compounds with a trifluoromethyl group exhibited improved interactions at the molecular level.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction modes of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer progression and apoptosis pathways. The computational models indicated favorable binding energies and established key interactions such as hydrogen bonds and π-π stacking with target proteins .

Case Studies

Several case studies have illustrated the therapeutic potential of compounds structurally related to this compound:

- Case Study on MCF7 Cells : A study reported that treatment with BS230 significantly reduced MCF7 cell viability by approximately 29% after 48 hours compared to standard doxorubicin treatment. This indicates a promising alternative for targeting breast cancer cells while reducing toxicity towards normal cells .

- Combination Therapy : Research has shown that combining certain derivatives of this compound with doxorubicin enhances anticancer efficacy while mitigating side effects typically associated with chemotherapy .

Propiedades

IUPAC Name |

5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6N2/c8-6(9,10)4-3-5(7(11,12)13)15-2-1-14-4/h3,14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGXJAHEBLONMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C=C(N1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565137 | |

| Record name | 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28598-72-3 | |

| Record name | 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.